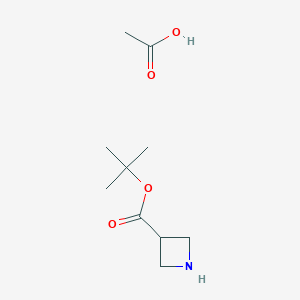

tert-Butyl azetidine-3-carboxylate acetate

Overview

Description

tert-Butyl azetidine-3-carboxylate acetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

The synthesis of tert-Butyl azetidine-3-carboxylate acetate typically involves the following steps:

Horner–Wadsworth–Emmons Reaction: The starting material, (N-Boc)azetidin-3-one, undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU to form (N-Boc-azetidin-3-ylidene)acetate.

Aza-Michael Addition: The resulting (N-Boc-azetidin-3-ylidene)acetate is then subjected to an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Chemical Reactions Analysis

tert-Butyl azetidine-3-carboxylate acetate undergoes various chemical reactions, including:

Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidines.

Suzuki–Miyaura Cross-Coupling: This reaction is used to diversify the compound by coupling it with boronic acids, leading to the formation of novel heterocyclic compounds.

Common reagents and conditions used in these reactions include DBU as a catalyst for the Horner–Wadsworth–Emmons reaction and various NH-heterocycles for the aza-Michael addition . Major products formed from these reactions are functionalized azetidines and heterocyclic compounds .

Scientific Research Applications

tert-Butyl azetidine-3-carboxylate acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and amino acid derivatives.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and drug candidates.

Industry: The compound is employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl azetidine-3-carboxylate acetate involves its reactivity as a four-membered nitrogen-containing heterocycle. The compound can undergo various chemical transformations, such as aza-Michael addition and Suzuki–Miyaura cross-coupling, to form functionalized derivatives. These reactions are facilitated by the presence of the tert-butyl and acetate groups, which enhance the compound’s reactivity and stability .

Comparison with Similar Compounds

tert-Butyl azetidine-3-carboxylate acetate can be compared with other similar compounds, such as:

tert-Butyl-3-oxoazetidine-1-carboxylate: This compound is structurally similar but lacks the acetate group, which affects its reactivity and applications.

1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate:

The uniqueness of this compound lies in its combination of the tert-butyl and acetate groups, which confer distinct reactivity and stability properties, making it a valuable building block in organic synthesis .

Biological Activity

Tert-butyl azetidine-3-carboxylate acetate (TBACA) is a chemical compound characterized by its azetidine ring structure and various functional groups, which contribute to its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of TBACA, focusing on its pharmacological properties, synthetic methodologies, and relevant case studies.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- Structure : The compound features a four-membered nitrogen-containing heterocycle (azetidine) and is used as a precursor in organic synthesis.

Biological Activity Overview

TBACA has been investigated for its potential pharmacological properties, including:

- Antimicrobial activity

- Interaction with biological targets

- Potential in drug development

Antimicrobial Activity

Recent studies have indicated that TBACA derivatives exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for TBACA derivatives against multidrug-resistant Staphylococcus aureus range from 4–8 μg/mL, indicating moderate efficacy against these pathogens .

- The compound has shown promising results in inhibiting Mycobacterium species, which are responsible for tuberculosis, with MIC values reported between 0.5–1.0 μg/mL for clinical drug-resistant variants .

While specific mechanisms of action for TBACA remain largely unexplored, its structural similarity to other biologically active compounds suggests potential interactions with various biological targets. The compound may influence enzymatic pathways or receptor interactions critical for microbial survival and proliferation.

Synthetic Methodologies

TBACA is synthesized through various methods that enhance its yield and purity. Key synthetic routes include:

- Cycloaddition Reactions : TBACA can be utilized as a reagent in [3+2] cycloaddition reactions with dipolariphiles to yield spirocyclic compounds, which are significant in pharmaceutical chemistry.

- tert-Butylation Reactions : The tert-butyl group serves as a protecting group during the synthesis of carboxylic acids and alcohols, facilitating the formation of esters .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of TBACA derivatives against various bacterial strains. The results indicated that certain derivatives not only inhibited growth but also demonstrated low toxicity in vitro, making them suitable candidates for further development as antimicrobial agents.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| TBACA | 4–8 | Staphylococcus aureus |

| TBACA | 0.5–1.0 | Mycobacterium abscessus |

Case Study 2: Pharmacokinetic Properties

In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of TBACA. The compound exhibited moderate exposure with a peak concentration and slow elimination rates, suggesting favorable bioavailability .

| Parameter | Value |

|---|---|

| 592 ± 62 mg/mL | |

| Half-life () | 27.4 nM |

Properties

IUPAC Name |

acetic acid;tert-butyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C2H4O2/c1-8(2,3)11-7(10)6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYKPGRYPKUMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.